4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline
CAS No.: 1016711-90-2
Cat. No.: VC6541652
Molecular Formula: C18H23N3
Molecular Weight: 281.403
* For research use only. Not for human or veterinary use.
![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline - 1016711-90-2](/images/structure/VC6541652.png)
Specification
CAS No. | 1016711-90-2 |
---|---|
Molecular Formula | C18H23N3 |
Molecular Weight | 281.403 |
IUPAC Name | 4-[[4-(3-methylphenyl)piperazin-1-yl]methyl]aniline |
Standard InChI | InChI=1S/C18H23N3/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h2-8,13H,9-12,14,19H2,1H3 |
Standard InChI Key | KHQHXBNAKCNBCB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
-
A piperazine ring (six-membered diamine) substituted at the 1-position with a 3-methylphenyl group.
-
A methylaniline group linked to the piperazine via a methylene bridge (-CH₂-) at the 4-position .
This configuration is represented by the SMILES notation:CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N
. The InChIKeyKHQHXBNAKCNBCB-UHFFFAOYSA-N
confirms its unique stereochemical identity .
Physicochemical Properties
Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃ |
Molecular Weight | 281.40 g/mol |
Predicted CCS (Ų) | 170.3 ([M+H]⁺ adduct) |
Topological Polar Surface Area | 45.5 Ų (calculated) |
The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest moderate molecular rigidity, which may influence its pharmacokinetic behavior .
Synthetic Pathways and Analogous Compounds
General Synthesis of Arylpiperazines
While no direct synthesis protocol for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is documented, analogous arylpiperazines are typically synthesized via:
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Cyclization: Reacting substituted anilines (e.g., 3-methylaniline) with bis(2-chloroethyl)amine hydrochloride in sulfolane at 150°C .
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Alkylation: Coupling the resulting piperazine intermediate with 4-(bromomethyl)aniline derivatives in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) .
For example, Nagaraja Naik et al. synthesized similar piperazine-quinoline derivatives using 4-(bromomethyl)quinolin-2(1H)-one and substituted arylpiperazines under phase-transfer conditions . Adapting this method, the target compound could be obtained by substituting quinoline with aniline.
Structural Analogues and Activity Trends
Comparative analysis of related compounds reveals:
The 3-methylphenyl group in 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline may enhance lipophilicity compared to phenyl analogues, potentially improving blood-brain barrier permeability .
Predicted Physicochemical and Spectroscopic Data
Mass Spectrometry
The compound exhibits distinct mass-to-charge (m/z) ratios for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 282.19648 | 170.3 |
[M+Na]⁺ | 304.17842 | 184.8 |
[M-H]⁻ | 280.18192 | 177.1 |
These values aid in its identification via liquid chromatography–mass spectrometry (LC-MS) .
Spectral Characteristics
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